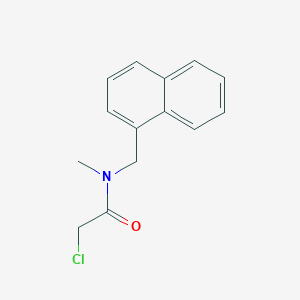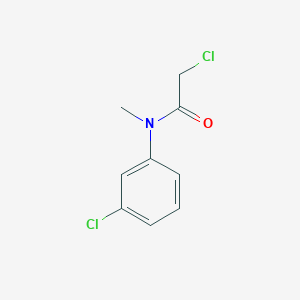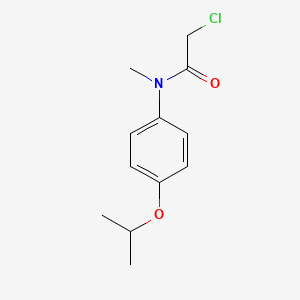
2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide, also known as N-(1-naphthylmethyl)-2-chloro-N-methylacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acetamide family and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamidemethyl-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide(naphthalen-1-ylmethyl)acetamide is not fully understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. The compound has also been reported to act as an antagonist of the 2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamidemethyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamidemethyl-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide(naphthalen-1-ylmethyl)acetamide have been extensively studied. The compound has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, the compound has been reported to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamidemethyl-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide(naphthalen-1-ylmethyl)acetamide is its high potency and selectivity for COX-2 and LOX inhibition. This makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, the compound also has some limitations for lab experiments. It is highly toxic and requires specialized handling and storage. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Direcciones Futuras
There are several future directions for the study of 2-chloro-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamidemethyl-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide(naphthalen-1-ylmethyl)acetamide. One area of interest is the development of new drugs based on the compound's unique chemical structure and properties. Another area of interest is the further investigation of its mechanism of action and potential therapeutic applications. Additionally, the compound's toxicity and safety profile need to be further studied to determine its suitability for clinical trials and eventual use in humans.
Conclusion
In conclusion, 2-chloro-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamidemethyl-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide(naphthalen-1-ylmethyl)acetamide is a promising compound for scientific research due to its unique chemical structure and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the development of new drugs and treatments for various diseases and conditions.
Métodos De Síntesis
The synthesis of 2-chloro-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamidemethyl-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide(naphthalen-1-ylmethyl)acetamide can be achieved through various methods. One such method involves the reaction of 2-chloro-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamidemethylacetamide with 1-naphthalenemethanol in the presence of a strong base such as sodium hydride. Another method involves the reaction of 2-chloro-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamidemethylacetamide with 1-naphthalenemethylamine in the presence of a catalyst such as palladium on carbon. Both of these methods have been reported to yield high purity and yield of the desired compound.
Aplicaciones Científicas De Investigación
2-chloro-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamidemethyl-2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide(naphthalen-1-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antitumor properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-16(14(17)9-15)10-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPVTNOIVGBMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)





![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)



![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)

